molecular formula C16H15N3O5 B1392653 Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate CAS No. 1243036-84-1

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Cat. No. B1392653
M. Wt: 329.31 g/mol
InChI Key: NLDKFZJZUOEOFC-UHFFFAOYSA-N
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Description

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate, also known as ENBNG, is an organic compound that has been widely studied for its various applications in the scientific research field. It is a derivative of the nitropyridine family, which is known for its unique properties that make it useful in a variety of research experiments. This compound has a wide range of applications, such as in the synthesis of drugs, in the synthesis of new materials, and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • N-ortho-Ferrocenyl Benzoyl Dipeptide Esters : Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate analogs, like the N-ortho-ferrocenyl benzoyl dipeptide esters, have been synthesized and characterized, demonstrating potential in anticancer research due to their cytotoxicity towards lung cancer cells (Corry et al., 2007).

Chemical Transformations

  • Synthesis of Polysubstituted Pyrroles : Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate derivatives have been utilized in the synthesis of polysubstituted pyrroles, showcasing the compound's versatility in organic synthesis (Malešič et al., 1997).

Drug Development and Molecular Docking Studies

  • Amide Derivatives Synthesis for COX2 Inhibition : Research includes synthesizing ethyl glycinate amide derivatives and conducting molecular docking studies with target proteins. These derivatives show significant binding energies, indicating potential inhibitory activity against the COX2 enzyme, which is crucial in drug development (Eugene L. et al., 2020).

Anticancer Research

  • Antimitotic Agents Development : Derivatives of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate have shown promise as antimitotic agents, offering potential pathways for the development of new anticancer drugs (Temple et al., 1992).

Analgesic Activity

  • Analgesic Compound Synthesis : Research has led to the development of compounds with analgesic activity, expanding the therapeutic applications of derivatives of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (Rádl et al., 2000).

Photophysical Studies

  • Photophysical Property Analysis : Studies on Schiff bases derived from Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate have provided insights into their photophysical properties, relevant in fields like material science and photochemistry (Shiryaev et al., 2020).

Anticancer Agents Synthesis

  • Pyridooxazines and Pyridothiazines Synthesis : Derivatives of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate have been used to synthesize pyridooxazines and pyridothiazines, compounds tested for their effects on cancer cell proliferation and survival in leukemia models (Temple et al., 1983).

Structural and Spectroscopic Evaluation

  • Experimental and Theoretical Analysis : Research involves the structural and spectroscopic evaluation of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate derivatives using both experimental and theoretical approaches, crucial in understanding molecular interactions (Singh et al., 2013).

properties

IUPAC Name

ethyl 2-[(3-benzoyl-5-nitropyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-2-24-14(20)10-18-16-13(8-12(9-17-16)19(22)23)15(21)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDKFZJZUOEOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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